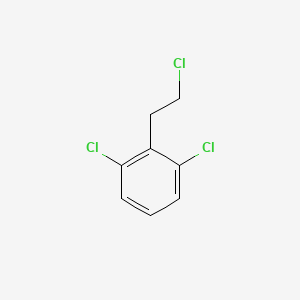
4-(1-Bromoethyl)-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromoethyl)-1,1-dimethylcyclohexane, or 4-BEDMC, is a cyclic organic compound with a variety of uses in scientific research. It is a colorless liquid with a pleasant odor, and is a useful reagent for the synthesis of other compounds. 4-BEDMC is used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
1. Stereochemistry and Dehydrobromination Studies
- Application : Research on bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1,-dicarboxylate, closely related to 4-(1-Bromoethyl)-1,1-dimethylcyclohexane, reveals insights into their structures and stereochemistry. The study also explores the process of dehydrobromination in these derivatives, leading to the production of phenols through demethoxycarbonylation (Theobald, 1982).
2. Organometallic Chemistry
- Application : The reaction between 1,3-bis(bromomagnesio)-2,2-dimethylpropane and dichlorodicyclopentadienylvanadium(IV) results in the formation of 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, highlighting the potential of using similar bromo-compounds in organometallic synthesis (Seetz et al., 1984).
3. Synthesis of Organosilicon Building Blocks
- Application : The synthesis of various C-functional silicon-containing heterocycles, including 2-bromo-4-silacyclohexan-1-ones, demonstrates the use of bromo-substituted cyclohexane derivatives in creating versatile building blocks for synthesis in organosilicon chemistry (Geyer et al., 2015).
4. Pyrolysis Studies
- Application : The pyrolysis of 1,4-dimethylcyclohexane, which is structurally similar to 4-(1-Bromoethyl)-1,1-dimethylcyclohexane, has been studied in detail. Understanding the pyrolysis mechanism and product formation can provide insights into the thermal behavior of related compounds (Gillespie et al., 1979).
5. Gas Phase Molecular Structure Analysis
- Application : Electron diffraction studies of 1,1-dimethylcyclohexane's gas-phase molecular structure offer critical information that could be relevant for understanding the gas-phase behavior of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane (Geise et al., 1972).
Propiedades
IUPAC Name |
4-(1-bromoethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPXYXVPGAIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)-1,1-dimethylcyclohexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

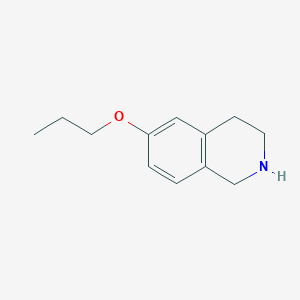
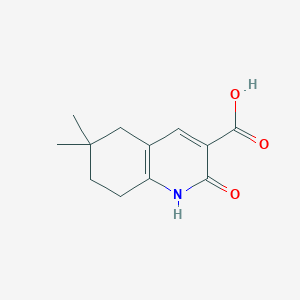



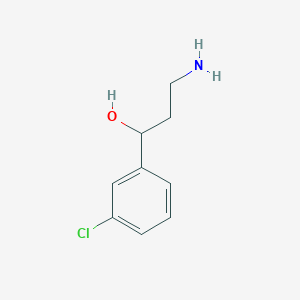

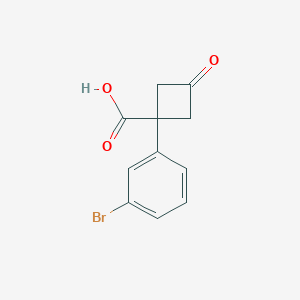

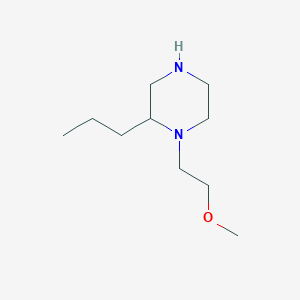
![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)

